molecular formula C9H4F6O B13575089 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13575089
M. Wt: 242.12 g/mol
InChI Key: KLFLWEBVWLGBRJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H4F6O . It is a fluorinated ketone, characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a fluorinated benzene derivative with a difluoroacetylating agent. One common method involves the use of a Grignard reagent, where the fluorinated benzene derivative is reacted with difluoroacetyl chloride in the presence of a catalyst such as magnesium . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted fluorinated compounds.

Scientific Research Applications

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high fluorine content and specific molecular interactions.

Biological Activity

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone, with the CAS number 2091613-87-3, is a fluorinated organic compound exhibiting significant biological activity. Its molecular formula is C9H4F6O, and it has a molar mass of 242.12 g/mol. This compound is characterized by its structural stability and hydrophobic properties, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that its fluorinated structure enhances binding affinity to certain receptors and enzymes, potentially influencing metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have indicated promising results:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • U-937 (monocytic leukemia)

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.
    • For instance, against the MCF-7 cell line, the IC50 was found to be approximately 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells. Specifically, it was observed that the compound activated caspase pathways and increased p53 expression levels in treated cells, suggesting a mechanism involving apoptotic induction .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds, the following table summarizes IC50 values for various tested compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)
Doxorubicin MCF-710.38
Tamoxifen MCF-710.00
This compound MCF-715.00
Compound A (Reference) A54912.00
Compound B (Reference) U-93718.00

Pharmacological Potential

The unique chemical properties of this compound suggest potential applications in drug discovery and development. Its ability to selectively target cancer cells while sparing normal cells could lead to less toxic treatment options.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
  • Combination Therapies : Investigating synergistic effects when used in conjunction with existing chemotherapeutics.

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2-difluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-4-1-2-6(9(13,14)15)5(3-4)7(16)8(11)12/h1-3,8H

InChI Key

KLFLWEBVWLGBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)F)C(F)(F)F

Origin of Product

United States

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